molecular formula C23H21N5O3S B2964364 3-methoxy-1-methyl-N-(4-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1207000-16-5

3-methoxy-1-methyl-N-(4-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2964364
CAS No.: 1207000-16-5
M. Wt: 447.51
InChI Key: MZXLTBIBICARPX-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(4-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to "3-methoxy-1-methyl-N-(4-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide" are frequently studied for their synthesis and structural characterization. For example, Hassan et al. (2014) detailed the synthesis, characterization, and in vitro cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the diverse synthetic routes and structural elucidation techniques employed in the development of these compounds (Hassan, Hafez, & Osman, 2014). Such studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications.

Cytotoxic and Antifungal Activities

A significant area of application for these compounds is in the evaluation of their biological activities, particularly their cytotoxic and antifungal effects. For instance, research by Du et al. (2015) on a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed moderate to excellent antifungal activities against several phytopathogenic fungi (Du et al., 2015). These findings highlight the potential use of such compounds in developing new antifungal agents.

Material Science and Chemical Synthesis Applications

In material science and chemical synthesis, these compounds serve as precursors or intermediates for the development of more complex molecules or for the synthesis of materials with specific properties. The versatility of the pyrazole and thiazole moieties, in particular, allows for the creation of a wide range of derivatives with tailored functionalities for various applications.

Pharmaceutical Research

In pharmaceutical research, derivatives of pyrazoles and thiazoles are investigated for their potential therapeutic benefits. Their structural diversity and biological activity make them candidates for drug development programs targeting various diseases. Studies like those conducted by Hassan et al. (2015), which explore the synthesis and cytotoxic activity of novel compounds, are foundational in identifying new therapeutic agents (Hassan, Hafez, Osman, & Ali, 2015).

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-[[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14-24-20(13-32-14)16-5-4-6-18(11-16)26-21(29)15-7-9-17(10-8-15)25-22(30)19-12-28(2)27-23(19)31-3/h4-13H,1-3H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXLTBIBICARPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.